Sodium carbonate monohydrate

Descripción

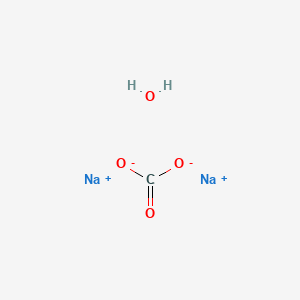

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

disodium;carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2O3.2Na/c2-1(3)4;;/h(H2,2,3,4);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDBYLPFSWZWCQE-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)([O-])[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Na2CO3, CNa2O3 | |

| Record name | SODIUM CARBONATE (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1135 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | sodium carbonate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Sodium_carbonate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

144-55-8 (Parent) | |

| Record name | Carbonic acid, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007542123 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1029621 | |

| Record name | Carbonic acid sodium salt (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1029621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

105.988 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Dry Powder, Liquid; Liquid; Liquid, Other Solid; NKRA; Other Solid; Pellets or Large Crystals; Water or Solvent Wet Solid, Colourless crystals or white, granular or crystalline powder; The anhydrous form is hygroscopic, the decahydrate efflorescent, White or grayish-white odorless solid; Hygroscopic; [HSDB] White hygroscopic powder; [Sigma-Aldrich MSDS], WHITE HYGROSCOPIC POWDER. | |

| Record name | Carbonic acid sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | SODIUM CARBONATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Sodium carbonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1996 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SODIUM CARBONATE (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1135 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

Decomposes on heating by CO2 loss | |

| Record name | Sodium carbonate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5018 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Freely soluble in water. Insoluble in ethanol, In water, 30.7 g/100 g water at 25 °C, Solubility in water at 0, 10, 20 and 30 °C is 6, 8.5, 17 and 28 wt %, respectively., Soluble in water, Sparingly soluble in ethanol; insoluble in acetone, For more Solubility (Complete) data for Sodium carbonate (6 total), please visit the HSDB record page., Solubility in water, g/100ml at 20 °C: 30 | |

| Record name | SODIUM CARBONATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Sodium carbonate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5018 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM CARBONATE (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1135 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

2.54 g/cu cm, Odorless, small crystals or crystalline powder; alkaline taste. Stable at ordinary temperatures and atmospheric conditions; dries out somewhat in warm, dry air above 50 °C; becomes anhydrous at 100 °C. Density: 2.25; also reported at 1.55. Soluble in 3 parts water, 1.8 parts boiling water, 7 parts glycerol. Insoluble in alcohol. /Sodium carbonate monohydrate/, Transparent crystals; readily effloresces on exposure to air; density 1.46; MP 34 °C; soluble in 2 parts cold, 0.25 parts boiling water, in glycerol; insoluble in alcohol; aqueous solution is strongly alkaline /Sodium carbonate decahydrate/, Hexagonal crystals; density: 4.7 g/cu cm; Mohs hardness 4 /Trona/, Bulk density: 0.59-1.04 g/mL, 2.5 g/cm³ | |

| Record name | Sodium carbonate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5018 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM CARBONATE (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1135 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

Sodium chloride, sodium sulfate, calcium carbonate and magnesium carbonate, sodium bicarbonate. /Soda ash/, Sodium carbonate can be produced from minerals which contain sodium carbonate. It is present in large deposits in Africa and the United States as either carbonate or trona, a mixed ore of equal molar amounts of the carbonate and bicarbonate. However, about 70% of the world production capacity of sodium carbonate is manufactured by the Solvay (ammonia soda) process, whereby ammonia is added to a solution of sodium chloride. Carbon dioxide is then bubbled through to precipitate the bicarbonate, NaHCO3. The sodium bicarbonate is decomposed by heat producing sodium carbonate. The traditional Solvay process is utilized in most parts of the world, with the exception of the U.S., where all production is based on the minerals which contain sodium carbonate., The purity of natural soda ash is quite high (99.88%) with the iron content as low as 7-9 ppm & chlorine content < 0.02%, Typical analysis /of sodium carbonate via the ammonia-soda (Solvay) process/: Na2CO3 99.6%; NaCl, 0.15%; Na2SO4, 0.02%; Fe2O3, 0.002%; CaO, 0.01%; MgO, 0.02%., For soda ash produced from trona, the following are typical analysis figures: Na2CO3 99.6%; NaCl, 0.035%; Na2SO4, 0.1%; Fe2O3, 0.001%; CaO, 0.01%; MgO, 0.003%. | |

| Record name | Sodium carbonate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5018 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Grayish-white powder or lumps containing up to 99% sodium carbonate, White hygroscopic powder, White ... small crystals or monoclinic powder | |

CAS No. |

497-19-8, 7542-12-3 | |

| Record name | Sodium carbonate [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000497198 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbonic acid, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007542123 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium carbonate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09460 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Carbonic acid sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Carbonic acid sodium salt (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1029621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.127 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM CARBONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45P3261C7T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Sodium carbonate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5018 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM CARBONATE (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1135 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

856 °C, 851 °C | |

| Record name | Sodium carbonate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5018 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM CARBONATE (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1135 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Métodos De Preparación

Quality and Physical Characteristics

The quality of this compound crystals depends on crystallization conditions such as temperature and vacuum. For example, higher crystallization temperatures (around 95°C) with reduced vacuum yield crystals with better bulk density and lower organic impurities. Crystal morphology varies with conditions; lower temperature crystallization tends to produce more tabular crystals with lower bulk density.

Preparation from Sodium Hydroxide Solution via the Diaphragm Process

Another notable preparation method involves producing this compound from a sodium hydroxide solution generated by the diaphragm cell electrolysis process:

Starting Material: Sodium hydroxide solution produced by the diaphragm process serves as the base reactant.

Carbonation and Crystallization: Carbon dioxide is introduced into the sodium hydroxide solution, forming sodium carbonate and subsequently this compound crystals. This process involves controlled carbonation and crystallization stages to optimize yield and crystal quality.

Multi-Stage Crystallization: The process may employ multiple stages of crystallization to separate this compound crystals from the mother liquor, with recycling of the liquor to maximize sodium carbonate recovery.

Separation and Purification: The monohydrate crystals are separated, washed, and dried to obtain the final product.

This method is advantageous for integrating with existing chlor-alkali production facilities and allows for continuous production of this compound with controlled purity.

Comparative Analysis of Preparation Methods

| Aspect | From Crude Trona (Calcination + Crystallization) | From Sodium Hydroxide (Diaphragm Process) |

|---|---|---|

| Raw Material | Natural trona ore | Sodium hydroxide solution from diaphragm cells |

| Key Steps | Calcination → Dissolution → Crystallization | Carbonation of NaOH solution → Crystallization |

| Temperature Range for Crystallization | 36°C to 109°C with staged evaporators | Controlled carbonation and crystallization stages |

| Crystal Quality Control | Temperature and vacuum adjustments affect morphology and purity | Multi-stage crystallization and liquor recycling |

| By-products | CO2 and water released during calcination | Minimal by-products, integrated with electrolysis |

| Industrial Integration | Mining and processing of trona | Chlor-alkali plants using diaphragm cells |

| Environmental Considerations | Recycling of mother liquor reduces waste | Efficient use of CO2 and NaOH, less waste |

Detailed Research Findings and Data

A key study on this compound crystallization from trona-derived sodium carbonate solutions reported the following findings:

| Run No. | Crystallization Temperature (°C) | Vacuum Applied | Bulk Density (g/cm³) | Organic Carbon Content (%) | Crystal Morphology |

|---|---|---|---|---|---|

| 1 | 85 | Higher | Lower | Higher | More tabular crystals |

| 2 | 95 | Lower | Higher | Lower | More equant crystals |

Higher crystallization temperatures with lower vacuum improved bulk density and reduced organic impurities, resulting in higher quality this compound crystals.

The crystallization process is sensitive to temperature and vacuum conditions, which influence the nucleation and growth of crystals, affecting their size, shape, and purity.

Summary of Preparation Methods

The calcination of crude trona followed by dissolution and staged crystallization is a well-established industrial method for producing this compound with controlled crystal quality.

The diaphragm process-based method utilizes sodium hydroxide solutions and carbonation, offering integration with chlor-alkali production and efficient resource use.

Both methods incorporate recycling of mother liquors to enhance yield and reduce waste.

Temperature control and vacuum application during crystallization are critical parameters influencing crystal morphology, purity, and bulk density.

This detailed overview synthesizes authoritative patent literature and industrial process data to provide a comprehensive understanding of this compound preparation methods, supporting optimized production for industrial applications.

Análisis De Reacciones Químicas

Thermal Decomposition

Sodium carbonate monohydrate undergoes thermal decomposition when heated, leading to the loss of water and formation of anhydrous sodium carbonate. The dehydration reaction can be represented as follows:

The kinetics of this reaction have been studied extensively, revealing that the dehydration process follows Avrami–Erofeyev kinetics with a limiting activation energy of 71.5 kJ/mol and a frequency factor of . The reaction rate is influenced by water vapor pressure, with increased vapor pressure reducing the rate due to competition from rehydration reactions .

Reaction with Acids

This compound reacts readily with acids to produce sodium salts and carbon dioxide gas. This reaction is exothermic and can be represented by the following general equation:

Other acids, such as formic acid, also react similarly:

These reactions are important in various chemical processes, including neutralization reactions in wastewater treatment .

Formation of Sodium Bicarbonate

When carbon dioxide is bubbled through an aqueous solution of this compound, sodium bicarbonate is formed:

This transformation is significant in food processing and pharmaceutical applications, where sodium bicarbonate serves as a leavening agent and buffering agent .

Interaction with Sulfur Dioxide

This compound can also react with sulfur dioxide to form sodium sulfite:

In the presence of excess sulfur dioxide, sodium bisulfite can be produced:

These reactions are relevant in flue gas desulfurization processes .

Kinetics of Thermal Dehydration

Recent studies have highlighted the complex kinetics involved in the thermal dehydration of this compound. The process exhibits an induction period followed by mass loss characterized by overlapping reaction steps . The mass loss curves display a sigmoidal shape under varying conditions of temperature and water vapor pressure.

Physico-Chemical Modeling

A universal kinetic model has been developed to describe the dehydration kinetics as a function of temperature and water vapor pressure. This model incorporates the effects of self-generated water vapor on reaction rates and provides insights into the physico-geometrical constraints influencing the reaction dynamics .

Aplicaciones Científicas De Investigación

Glass Manufacturing

Sodium carbonate monohydrate serves as a crucial flux in glass production. It lowers the melting point of silica, allowing for the formation of soda-lime glass, which is the most common type of glass used in windows and containers. Approximately 50% of sodium carbonate produced globally is utilized in glass manufacturing .

Water Softening

In water treatment, sodium carbonate is employed to reduce hardness caused by calcium and magnesium ions. By precipitating these ions, it enhances the effectiveness of soaps and detergents . This application is particularly vital in both domestic and industrial cleaning processes.

Chemical Synthesis

This compound is a precursor in synthesizing various sodium compounds, including sodium bicarbonate (baking soda). It reacts with carbon dioxide to produce sodium bicarbonate, which has applications in food preparation and as a fire extinguishing agent .

pH Regulation

In laboratories, sodium carbonate is often used as a buffering agent to maintain alkaline conditions necessary for various chemical reactions. Its mildness makes it suitable for sensitive reactions, including those in photographic processing .

Titration Standards

Sodium carbonate serves as a primary standard in volumetric analysis due to its stability and purity. It is commonly used to determine the concentration of acidic solutions in titrations .

Soil Treatment

Sodium carbonate is utilized to improve soil quality by adjusting pH levels. It can help mitigate soil acidity, promoting better crop yields and healthier plant growth .

Aquaculture

In aquaculture, sodium carbonate maintains pH levels in water bodies, ensuring optimal conditions for aquatic life. It helps stabilize carbonate hardness (KH), which is essential for fish health .

Glass Production Efficiency

A study conducted by the Essential Chemical Industry highlighted that the use of this compound in glass production not only reduces energy consumption but also enhances product quality by improving clarity and reducing defects . The integration of this compound has been linked to a 15% increase in production efficiency.

Water Treatment Innovations

Research published in environmental science journals demonstrated that sodium carbonate effectively softened hard water in municipal systems, leading to lower maintenance costs for plumbing systems by reducing scale buildup . This application has been adopted widely in regions with hard water issues.

Health and Safety Considerations

While this compound is generally considered safe for use, it can cause irritation upon contact with skin or eyes. Safety data sheets recommend using protective equipment when handling this compound to prevent adverse effects .

Mecanismo De Acción

The mechanism of action of sodium carbonate monohydrate involves its ability to dissociate in water to form sodium ions and carbonate ions. These ions can interact with various molecular targets:

Comparación Con Compuestos Similares

Physical and Chemical Properties :

- Appearance : White, crystalline, granular powder with a strongly alkaline taste .

- Solubility : Freely soluble in water (1:2.9 ratio) and insoluble in alcohol .

- Stability : Forms via dehydration of higher hydrates (e.g., sodium carbonate decahydrate, Na₂CO₃·10H₂O) at temperatures above 38°C .

- Applications : Used in pharmaceuticals (e.g., antacids, alkaline baths) , industrial processes (e.g., heavy sodium carbonate production) , and as a buffer in laboratory settings .

Comparison with Similar Compounds

Anhydrous Sodium Carbonate (Na₂CO₃)

- CAS No.: 497-19-8 .

- Properties: No water of crystallization; hygroscopic in humid environments . Solubility: ~21.5 g/100 mL at 20°C (lower than monohydrate) . Stability: Converts to hydrates (e.g., monohydrate) in humid conditions .

- Applications : Dominates glass manufacturing, detergents, and water softening due to its high alkalinity and low moisture content .

Sodium Carbonate Decahydrate (Natron, Na₂CO₃·10H₂O)

- CAS No.: 6132-02-1 .

- Properties: Stable at room temperature but dehydrates to heptahydrate (Na₂CO₃·7H₂O) at 32°C and monohydrate above 38°C . High solubility in cold water but decomposes in warm conditions.

- Applications : Historically used in cleaning and preservation (e.g., ancient Egyptian mummification) .

Sodium Carbonate Heptahydrate (Na₂CO₃·7H₂O)

Sodium Bicarbonate (NaHCO₃)

- CAS No.: 144-55-8 .

- Properties: Weakly alkaline (pH ~8.3) compared to sodium carbonate monohydrate (pH ~11.5). Decomposes to Na₂CO₃ at >50°C .

- Applications : Food additive (baking soda), mild antacid, and fire extinguisher agent .

Comparative Data Table

*Decahydrate solubility decreases with temperature due to decomposition.

Key Research Findings

Crystal Quality Enhancement: Adding surfactants during monohydrate synthesis improves crystal size and density, critical for industrial-grade "heavy" sodium carbonate .

Hydration Dynamics: Decahydrate (natron) → Heptahydrate → Monohydrate progression occurs at 32°C and 38°C, respectively . Anhydrous Na₂CO₃ absorbs atmospheric moisture to form monohydrate in humid conditions .

Industrial Process Design: Sodium percarbonate production avoids monohydrate to prevent excessive water content (>10%), which reduces product flowability and bulk density . Monohydrate accelerates gelation in Pd–Cu aerogel synthesis, demonstrating its role in material science .

Actividad Biológica

Sodium carbonate monohydrate (Na2CO3·H2O), commonly referred to as soda ash or crystal carbonate, is an inorganic salt that exhibits various biological activities and health effects. This article provides a comprehensive overview of its biological activity, including toxicity assessments, mutagenicity studies, and its environmental impact.

- Molecular Formula : Na2CO3·H2O

- Molar Mass : 124.01 g/mol

- Solubility : Highly soluble in water (215 g/L at 20°C) .

- Melting Point : 851°C (decomposes upon heating) .

Acute Toxicity

This compound has been assessed for acute toxicity in various studies:

- Oral Toxicity : The median lethal dose (LD50) in rats is approximately 2800 mg/kg body weight (bw) . Symptoms of toxicity include ataxia, muscle tremors, and respiratory distress.

- Dermal Toxicity : The LD50 for dermal exposure in rabbits is greater than 2000 mg/kg bw, indicating low acute dermal toxicity .

- Inhalation Toxicity : The LC50 values for inhalation exposure are reported as 800 mg/m³ for guinea pigs, 1200 mg/m³ for mice, and 2300 mg/m³ for rats, suggesting potential respiratory tract irritation .

Reproductive and Developmental Toxicity

Studies indicate that this compound does not pose significant risks for reproductive or developmental toxicity. In studies involving rabbits, rats, and mice, no adverse effects were observed on implantation or fetal survival at doses ranging from 1.79 to 340 mg/kg bw .

Mutagenicity

In vitro tests conducted using bacterial assays have shown no evidence of genotoxic effects. Specifically, this compound did not induce DNA damage in Escherichia coli under tested concentrations .

Environmental Impact

This compound's environmental effects are primarily related to its alkaline nature. It can alter the pH of aquatic environments, which may affect local ecosystems depending on the buffer capacity of the water . Acute toxicity studies on aquatic organisms indicate varying mortality rates based on the water’s buffering capacity.

Case Study 1: Acute Oral Toxicity Assessment

A study was conducted where Wistar rats were administered a 20% aqueous solution of this compound at various doses. The results indicated a dose-dependent increase in mortality:

- 1300 mg/kg bw : 0/10 mortality

- 1800 mg/kg bw : 1/10 mortality

- 2600 mg/kg bw : 4/10 mortality

- 5000 mg/kg bw : 10/10 mortality .

Case Study 2: In Vitro Mutagenicity Testing

An in vitro mutagenicity test using bacterial strains revealed no induction of DNA damage across a range of concentrations (0.11 - 11000 µg/ml), confirming the compound's low mutagenic potential .

Kinetic Studies on Thermal Dehydration

Recent research has focused on the thermal dehydration kinetics of this compound. Studies indicate that the dehydration process involves an induction period followed by overlapping two-step mass loss processes due to the structural characteristics of the compound. This process is influenced by atmospheric water vapor levels, which affect reaction kinetics significantly .

Summary Table of Biological Activity Findings

| Parameter | Value/Observation |

|---|---|

| Oral LD50 | ~2800 mg/kg bw |

| Dermal LD50 | >2000 mg/kg bw |

| Inhalation LC50 | Guinea pigs: 800 mg/m³ |

| Mice: 1200 mg/m³ | |

| Rats: 2300 mg/m³ | |

| Reproductive Toxicity | No significant effects observed |

| Mutagenicity | Negative in bacterial tests |

Q & A

Q. How can sodium carbonate monohydrate be distinguished from other hydrates (e.g., decahydrate) in experimental settings?

- Methodological Answer: Use thermal analysis techniques such as Differential Scanning Calorimetry (DSC) to identify phase transitions. For example, this compound exhibits distinct endothermic peaks during dehydration compared to anhydrous or decahydrate forms. DSC plots at controlled heating rates (e.g., 20°C/min) reveal unique thermal signatures . Complement this with X-ray diffraction (XRD) to confirm crystallographic differences between hydrates .

Q. What are the recommended protocols for synthesizing high-purity this compound crystals?

- Methodological Answer: Optimize crystallization by controlling evaporation rates and adding surfactants (e.g., during brine processing). Studies show that surfactants reduce crystal agglomeration and improve monohydrate yield. Monitor pH (ideally >10) and temperature (25–40°C) to favor monohydrate formation over other hydrates .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer:

- PPE: Wear gloves, goggles, and lab coats to avoid skin/eye contact. Use NIOSH-approved respirators if dust generation is likely .

- Ventilation: Work in fume hoods or well-ventilated areas to prevent inhalation of fine particles .

- Decomposition Risks: Avoid heating above 100°C to prevent release of sodium oxides (NaO), which are respiratory irritants .

Q. How can this compound be used in preparing buffer solutions for biochemical assays?

- Methodological Answer: Dissolve the compound in deionized water (0.1–1.0 M) and adjust pH with HCl or NaOH. For example, a 0.1 M solution has a pH ~11.3. Validate buffer stability via conductivity measurements and spectrophotometric analysis to ensure no carbonate loss due to CO₂ absorption .

Advanced Research Questions

Q. How do phase transitions in this compound vary under non-ambient conditions (e.g., high pressure or humidity)?

- Methodological Answer: Conduct controlled humidity experiments (e.g., using dynamic vapor sorption analyzers) to study hydration/dehydration kinetics. At 25°C, the monohydrate-to-anhydrous transition occurs at <5% relative humidity (RH), while RH >50% stabilizes the decahydrate. Pair this with in-situ Raman spectroscopy to monitor structural changes .

Q. What experimental strategies resolve contradictions in thermal decomposition data for this compound?

- Methodological Answer: Standardize heating rates and sample masses in thermogravimetric analysis (TGA). For instance, discrepancies in reported decomposition temperatures (e.g., 100–120°C) often arise from varying experimental parameters. Replicate conditions from literature (e.g., 20°C/min heating rate ) and cross-validate with mass spectrometry to identify evolved gases (e.g., H₂O, CO₂) .

Q. How can researchers mitigate contamination risks when analyzing this compound in mixed salt systems?

- Methodological Answer: Use ion chromatography (IC) or inductively coupled plasma mass spectrometry (ICP-MS) to detect trace impurities (e.g., NaHCO₃, NaCl). Pre-treat samples with ethanol washes to remove surface contaminants. For spectroscopic studies (e.g., FTIR), employ background subtraction protocols to isolate monohydrate-specific peaks .

Q. What advanced characterization methods elucidate the role of this compound in catalytic or photochemical applications?

- Methodological Answer:

- Surface Analysis: Apply scanning electron microscopy (SEM) with energy-dispersive X-ray spectroscopy (EDS) to map surface composition and porosity .

- Photoreactivity: Use UV-Vis spectroscopy to assess light-induced degradation pathways. For example, monitor absorbance changes at 260 nm (CO₃²⁻ bands) under controlled UV exposure .

Q. How does the presence of this compound affect solubility equilibria in multi-component aqueous systems?

- Methodological Answer: Construct phase diagrams using isothermal solubility studies. For example, in the Na₂CO₃-NaHCO₃-H₂O system at 25°C, monohydrate solubility decreases with increasing NaHCO₃ concentration. Use turbidimetry or conductivity probes to detect phase boundaries and validate with X-ray diffraction .

Q. What methodologies ensure long-term stability of this compound in aqueous solutions during kinetic studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.